molecular formula C12H14O B3178330 5-Isopropyl-2,3-dihydro-1H-inden-1-one CAS No. 5120-34-3

5-Isopropyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3178330
CAS No.: 5120-34-3
M. Wt: 174.24 g/mol
InChI Key: FSHJKEQFTLNPDT-UHFFFAOYSA-N
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Description

5-Isopropyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H16O It is a derivative of indanone, characterized by the presence of an isopropyl group at the 5-position of the indanone ring

Scientific Research Applications

5-Isopropyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Safety and Hazards

The safety data sheet for a related compound, 1H-Inden-1-one, 2,3-dihydro-, suggests that it is harmful if swallowed and recommends avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Indole derivatives, which include “5-Isopropyl-2,3-dihydro-1H-inden-1-one”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Additionally, indene derivatives have shown promise as retinoic acid receptor α agonists, suggesting potential future directions in cancer therapy and prevention .

Mechanism of Action

Mode of Action

It’s known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors . This suggests that 5-Isopropyl-2,3-dihydro-1H-inden-1-one may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups to the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    Indanone: The parent compound, lacking the isopropyl group.

    5-Ethyl-2,3-dihydro-1H-inden-1-one: Similar structure with an ethyl group instead of an isopropyl group.

    Indane-1,3-dione: Another derivative with different functional groups.

Uniqueness

5-Isopropyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects.

Properties

IUPAC Name

5-propan-2-yl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8(2)9-3-5-11-10(7-9)4-6-12(11)13/h3,5,7-8H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHJKEQFTLNPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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